7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate
Vue d'ensemble
Description
7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is a useful research compound. Its molecular formula is C19H23BrClN3O6 and its molecular weight is 504.8 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Malaria Treatment
Scientific Field
Medical Science, Pharmacology
Application Summary
Halofuginone has been identified as a potential treatment for malaria . It acts by inhibiting prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria .
Methods of Application
The specific experimental procedures and technical details may vary depending on the specific study. Generally, it involves administering halofuginone to malaria-infected subjects and monitoring the effects.
Results
While detailed quantitative data is not provided in the summary, the studies suggest that halofuginone can effectively suppress the blood stage of malaria .
Cancer Treatment
Scientific Field
Oncology, Pharmacology
Application Summary
Halofuginone has shown potential in cancer treatment . It’s believed to suppress tumor progression and metastasis .
Methods of Application
In cancer research, halofuginone would typically be administered to cancerous cells or animal models with tumors, and the effects on tumor growth and metastasis would be monitored.
Results
The studies suggest that halofuginone can effectively suppress tumor progression and metastasis . Specific quantitative data would depend on the individual study.
Treatment of Fibrosis-related Diseases
Application Summary
Halofuginone has been found to inhibit Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .
Methods of Application
The compound would be administered to subjects with fibrosis-related diseases, and the effects on fibroblast transition and fibrosis would be monitored.
Results
Studies suggest that halofuginone can effectively inhibit fibroblast transition and fibrosis .
Treatment of Autoimmune Disorders
Scientific Field
Immunology, Pharmacology
Application Summary
Halofuginone has potential for the treatment of autoimmune disorders . It inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .
Methods of Application
Halofuginone would be administered to subjects with autoimmune disorders, and the effects on T helper 17 cell development would be monitored.
Results
Studies suggest that halofuginone can effectively inhibit the development of T helper 17 cells .
Treatment of Cryptosporidiosis in Calves
Scientific Field
Veterinary Medicine, Parasitology
Application Summary
Halofuginone has been used in the treatment of cryptosporidiosis in calves . Cryptosporidiosis is a parasitic disease that can cause diarrhea and other symptoms.
Methods of Application
Halofuginone is administered to calves either in a preventive or therapeutic mode . The effects on the intensity of diarrhea and fecal oocyst counts are monitored.
Results
Halofuginone was found to be effective in reducing the risk of cryptosporidiosis . It decreased the intensity of diarrhea and fecal oocyst counts .
Inhibition of Collagen and Matrix Metalloproteinase Gene Expression
Scientific Field
Molecular Biology, Pharmacology
Application Summary
Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . This suggests potential applications in diseases where these genes play a role, such as certain types of cancer and fibrotic diseases.
Methods of Application
Halofuginone would typically be administered to cells or animal models, and the effects on collagen alpha1 (I) and MMP-2 gene expression would be monitored.
Results
Halofuginone effectively suppresses the expression of collagen alpha1 (I) and MMP-2 genes .
Inhibition of Th17 Cell Differentiation
Application Summary
Halofuginone inhibits the development of T helper 17 (Th17) cells . Th17 cells are immune cells that play an important role in autoimmune diseases .
Methods of Application
Halofuginone would be administered to subjects with autoimmune disorders, and the effects on Th17 cell development would be monitored.
Results
Studies suggest that halofuginone can effectively inhibit the development of Th17 cells , thereby inhibiting inflammation and the autoimmune reaction .
Propriétés
IUPAC Name |
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATQERNJKZPJNX-NUNOUFIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002535 | |
Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxy-2-piperidyl]-2-oxo-propyl]quinazolin-4-one; 2-hydroxypropanoic acid | |
CAS RN |
82186-71-8 | |
Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.